Home > Products > Screening Compounds P85860 > Neo Spiramycin I
Neo Spiramycin I -

Neo Spiramycin I

Catalog Number: EVT-15486332
CAS Number:
Molecular Formula: C36H62N2O11
Molecular Weight: 698.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Neo Spiramycin I is produced through fermentation processes involving Streptomyces ambofaciens, a bacterium that naturally synthesizes Spiramycin. The extraction and purification of Neo Spiramycin I from the fermentation broth involve advanced chromatographic techniques to ensure high purity and yield. The compound's chemical structure is represented by the molecular formula C36H62N2O11\text{C}_{36}\text{H}_{62}\text{N}_{2}\text{O}_{11} and has a molecular weight of approximately 698.88 g/mol .

Classification

In terms of classification, Neo Spiramycin I is categorized as:

  • Type: Macrolide antibiotic
  • CAS Number: 70253-62-2
  • Regulatory Classifications: It falls under various classifications for pharmaceuticals and veterinary products, highlighting its relevance in both human and animal health .
Synthesis Analysis

Methods of Synthesis

The synthesis of Neo Spiramycin I can be achieved through several methods:

  1. Organic Synthesis: This involves a series of organic reactions starting from simpler precursors. Controlled temperatures, specific catalysts, and inert atmospheres are essential to ensure the desired product formation.
  2. Fermentation: In an industrial context, Neo Spiramycin I is produced via large-scale fermentation using Streptomyces ambofaciens. Post-fermentation, the broth undergoes processing to isolate and purify the active metabolite through advanced chromatographic techniques and crystallization methods .

Technical Details

The synthetic routes typically require:

  • Controlled Reaction Conditions: Temperature and pressure must be carefully monitored.
  • Catalysts: Specific catalysts are employed to facilitate reactions.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to achieve the necessary purity levels exceeding 95% .
Molecular Structure Analysis

Structure

The molecular structure of Neo Spiramycin I consists of a large lactone ring typical of macrolides, with multiple hydroxyl groups and a complex side chain. The detailed structural representation includes:

  • Molecular Formula: C36H62N2O11\text{C}_{36}\text{H}_{62}\text{N}_{2}\text{O}_{11}
  • Molecular Weight: 698.88 g/mol
  • Structural Features: Contains multiple stereocenters contributing to its biological activity.

Data

The compound's structural data can be represented using various notations:

  • SMILES Notation: CO[C@H]1[C@H](O)CC(=O)O[C@H](C)C\C=C\C=C[C@H](O[C@@H]2CC[C@@H]([C@@H](C)O2)N(C)C)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@@H]3O[C@H](C)[C@@H](O)[C@@H]([C@H]3O)N(C)C
  • InChI Notation: InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)... .
Chemical Reactions Analysis

Types of Reactions

Neo Spiramycin I can undergo various chemical reactions including:

  • Oxidation
  • Reduction
  • Substitution

These reactions are critical for modifying the compound to enhance its properties or to study its behavior under different conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Sodium hydroxide and halides are often employed in nucleophilic substitution reactions .
Mechanism of Action

Neo Spiramycin I exerts its antimicrobial effects primarily by inhibiting bacterial protein synthesis. The mechanism involves binding to the 50S ribosomal subunit of bacteria, which prevents translocation during protein elongation. This inhibition disrupts bacterial cell wall synthesis, leading to cell death.

Process Data

The molecular targets include ribosomal RNA and proteins involved in translation. This action makes Neo Spiramycin I effective against a variety of gram-positive bacteria and some gram-negative pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on the form.
  • Odor: Pungent.
  • Melting Point: Approximately -98 °C.
  • Boiling Point: 64.7 °C.

Chemical Properties

  • Flash Point: 9.7 °C (closed cup).
  • Density: Approximately 0.791 g/mL at 25 °C.
  • Solubility: Completely miscible in water.

These properties indicate that Neo Spiramycin I poses certain hazards, including flammability and acute toxicity upon exposure .

Applications

Neo Spiramycin I has significant applications in various fields:

  1. Pharmaceutical Research: Used as a reference standard in analytical chemistry for quantifying Spiramycin and its metabolites.
  2. Biological Studies: Investigated for its antimicrobial properties against intracellular pathogens.
  3. Medical Applications: Explored for potential treatments for bacterial infections, particularly those caused by resistant strains.
  4. Industrial Uses: Employed in developing new antibiotics and quality control processes within pharmaceutical manufacturing .
Biosynthetic Pathways and Enzymatic Mechanisms

Biotransformation of Spiramycin I to Neo Spiramycin I

The conversion of Spiramycin I to Neo Spiramycin I centers on the hydrolytic cleavage of the mycarose moiety at the C-3 position of the platenolide ring. This transformation is mediated by a specific 3-hydroxyl acylase enzyme whose activity is tightly regulated by nutritional and biochemical factors. Under acidic conditions, Spiramycin I undergoes spontaneous hydrolysis, yielding mycarose and Neo Spiramycin I as primary products. This inherent instability presents significant challenges during purification processes and necessitates specialized extraction techniques to prevent degradation [7].

The acylase responsible for this conversion exhibits remarkable regulatory behaviors influenced by carbon sources and metabolic inhibitors. Glucose serves as a potent inducer of acylase formation, significantly enhancing the enzyme's production and activity. Conversely, butyrate acts as a powerful repressor of this glucose-mediated induction, reducing the biotransformation efficiency. The fatty acid biosynthesis inhibitor cerulenin exerts a dual effect: it not only reverses butyrate-mediated repression but also directly stimulates acylase expression. This regulatory dynamic explains the rapid conversion of Spiramycin I to Neo Spiramycin I in cerulenin-treated cultures, where the metabolite accumulates substantially due to enhanced enzymatic activity [6]. The enzymatic transformation thus represents a critical metabolic junction determining the relative abundance of Spiramycin I versus its bioactive derivative.

Table 1: Enzymatic Reactions in Neo Spiramycin I Biosynthesis

Enzyme/ReactionSubstrateProductRegulatory Factors
3-hydroxyl acylaseSpiramycin INeo Spiramycin I + mycaroseInduced by glucose; repressed by butyrate
Cytochrome P450 Srm13Platenolide I19-Hydroxyplatenolide → 19-oxoplatenolideOxygen-dependent; requires NADPH
Glycosyltransferases (Srm5/Srm29/Srm38)Platenolide backboneGlycosylated intermediatesAssisted by Srm6/Srm28

Role of Microbial Cytochrome P450 in Structural Modifications

Microbial cytochrome P450 enzymes play pivotal catalytic roles in refining the chemical structure of macrolide antibiotics, including the spiramycin family. In S. ambofaciens, the cytochrome P450 monooxygenase Srm13 (CYP105P1) performs the stereoselective oxidation of the C-19 methyl group on the earliest lactonic intermediate, platenolide I. This enzymatic reaction proceeds through a two-step oxidation process: initial hydroxylation yields a hydroxymethyl intermediate, followed by further oxidation to form a formyl group (-CHO). This C-19 aldehyde functionality represents an essential structural feature that influences downstream glycosylation patterns and ultimately determines the biological activity of mature spiramycins [2].

Srm13 exhibits remarkable substrate specificity for the platenolide backbone, operating early in the biosynthetic pathway before glycosylation occurs. This timing is critical because the steric accessibility of the C-19 position diminishes as sugar residues are added to the molecule. Unlike some macrolide-metabolizing P450 enzymes that form metabolic-intermediate (MI) complexes with cytochrome P450, spiramycin and its derivatives, including Neo Spiramycin I, do not form such inhibitory complexes with mammalian hepatic P450 systems. This distinction highlights the unique enzymatic properties of microbial P450s compared to their mammalian counterparts and suggests evolutionary adaptation to antibiotic biosynthesis [3]. The P450-mediated oxidation exemplifies the sophisticated enzymatic toolkit employed by Streptomyces to diversify secondary metabolite structures.

Comparative Analysis of Biosynthetic Gene Clusters in Streptomyces spp.

The biosynthetic machinery for spiramycin production resides in a dedicated type I polyketide synthase (PKS) gene cluster spanning approximately 80 kb in S. ambofaciens. This highly organized genetic locus contains not only the core PKS genes but also genes encoding tailoring enzymes, regulatory proteins, and resistance mechanisms. Central to this cluster are two master regulatory genessrm22 (also known as srmR) and srm40—that orchestrate the biosynthetic cascade through a hierarchical regulatory cascade. Genetic disruption experiments demonstrate that both regulators are absolutely essential for spiramycin production, with deletion mutants completely losing antibiotic production capability [1].

The regulatory hierarchy reveals that Srm22 functions upstream of Srm40, directly activating srm40 expression. Srm40 subsequently acts as a pathway-specific transcriptional activator that coordinates the expression of most, if not all, structural genes within the spiramycin biosynthetic cluster. This includes genes encoding the glycosyltransferase trio (Srm5, Srm29, Srm38) responsible for sequential sugar attachment, along with their auxiliary proteins (Srm6, Srm28) that optimize glycosylation efficiency [1] [2]. This regulatory arrangement differs significantly from the alp gene cluster in the same organism, which governs angucycline-like polyketide production via a minimal type II PKS system (KS-CLF-ACP) located in the terminal inverted repeats of the chromosome [5].

Table 2: Key Genes in the Spiramycin (srm) Biosynthetic Cluster

GeneProtein FunctionEffect of DisruptionRegulatory Relationship
srm22 (srmR)Pathway regulatorEliminates spiramycin productionActivates srm40 expression
srm40Pathway-specific activatorEliminates spiramycin productionControls biosynthetic genes
srm13Cytochrome P450 oxidaseBlocks C-19 oxidation stepDownstream of srm40
srm5/srm29/srm38GlycosyltransferasesIncomplete glycosylationRequire auxiliary proteins Srm6/Srm28

The srm cluster exhibits functional specialization through its regulatory organization when compared to other macrolide clusters. For instance, while the pikromycin cluster in Streptomyces venezuelae relies primarily on a single LAL-family regulator (PikD), and the tylosin cluster in S. fradiae employs a complex multi-regulator cascade, the spiramycin system represents an intermediate regulatory model with its two-tiered Srm22-Srm40 control system [1]. This genetic architecture ensures temporal coordination of gene expression that aligns with the metabolic demands of antibiotic production, typically initiating during the transition from exponential growth to stationary phase. The cluster's organization facilitates efficient conversion of Spiramycin I to its bioactive derivative Neo Spiramycin I through precisely regulated enzymatic steps.

Properties

Product Name

Neo Spiramycin I

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C36H62N2O11

Molecular Weight

698.9 g/mol

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,35+,36+/m1/s1

InChI Key

SUBWVHAACKTENX-VZBUQJRSSA-N

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@@H]3CC[C@@H]([C@H](O3)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.